molecular formula C17H28 B3052795 3-Phenylundecane CAS No. 4536-87-2

3-Phenylundecane

Cat. No.: B3052795
CAS No.: 4536-87-2
M. Wt: 232.4 g/mol
InChI Key: NVHBFHMWJJMQTG-UHFFFAOYSA-N
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Description

3-Phenylundecane is an organic compound with the molecular formula C17H28. It is a member of the alkylbenzene family, characterized by a phenyl group attached to an undecane chain. This compound is known for its applications in various fields, including chemistry and industry, due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Phenylundecane can be synthesized through several methods, including Friedel-Crafts alkylation, where benzene reacts with an alkyl halide in the presence of a Lewis acid catalyst such as aluminum chloride. Another method involves the Grignard reaction, where phenylmagnesium bromide reacts with undecanal, followed by hydrolysis to yield this compound.

Industrial Production Methods: In industrial settings, this compound is typically produced through catalytic hydrogenation of phenylundecene. This process involves the use of a metal catalyst, such as palladium or platinum, under high pressure and temperature conditions to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions: 3-Phenylundecane undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form phenylundecanoic acid using strong oxidizing agents like potassium permanganate.

    Reduction: Hydrogenation of phenylundecene to form this compound.

    Substitution: Electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, can occur on the phenyl ring.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Hydrogen gas with a palladium or platinum catalyst.

    Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid; halogenation using chlorine or bromine in the presence of a Lewis acid catalyst.

Major Products Formed:

    Oxidation: Phenylundecanoic acid.

    Reduction: this compound.

    Substitution: Nitro-phenylundecane, sulfonyl-phenylundecane, and halogenated phenylundecane derivatives.

Scientific Research Applications

3-Phenylundecane has several applications in scientific research:

    Chemistry: Used as a model compound in studies of alkylbenzene behavior and reactions.

    Biology: Investigated for its potential biological activity and interactions with biological membranes.

    Medicine: Explored for its potential use in drug delivery systems due to its hydrophobic nature.

    Industry: Utilized as an intermediate in the synthesis of surfactants, lubricants, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Phenylundecane involves its interaction with various molecular targets. In biological systems, it can integrate into lipid bilayers, affecting membrane fluidity and permeability. Its hydrophobic nature allows it to interact with hydrophobic pockets in proteins, potentially altering their function.

Comparison with Similar Compounds

  • 2-Phenylundecane
  • 4-Phenylundecane
  • 5-Phenylundecane

Comparison: 3-Phenylundecane is unique due to the position of the phenyl group on the third carbon of the undecane chain. This positioning affects its chemical reactivity and physical properties compared to its isomers. For instance, 2-Phenylundecane may exhibit different reactivity in electrophilic aromatic substitution reactions due to steric hindrance.

Properties

IUPAC Name

undecan-3-ylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H28/c1-3-5-6-7-8-10-13-16(4-2)17-14-11-9-12-15-17/h9,11-12,14-16H,3-8,10,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVHBFHMWJJMQTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC(CC)C1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H28
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20874982
Record name BENZENE, (1-ETHYLNONYL)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20874982
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4536-87-2
Record name Benzene, (1-ethylnonyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004536872
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name BENZENE, (1-ETHYLNONYL)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20874982
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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